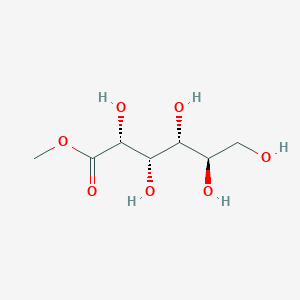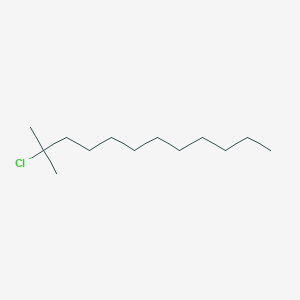
3-Ethylamino-p-cresol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylamino-p-cresol sulfate is an organic compound with the molecular formula C18H28N2O6S It is a derivative of cresol, specifically 3-ethylamino-4-methylphenol, and is often used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylamino-p-cresol sulfate typically involves the alkylation of p-cresol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Alkylation: p-Cresol is reacted with ethylamine in the presence of a suitable catalyst.
Sulfonation: The resulting 3-ethylamino-p-cresol is then treated with sulfuric acid to form the sulfate derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylamino-p-cresol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Ethylamino-p-cresol sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-ethylamino-p-cresol sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Pathway Modulation: Altering signaling pathways and metabolic processes.
Comparison with Similar Compounds
3-Amino-4-methylphenol: Similar structure but lacks the ethylamino group.
4-Ethylamino-3-methylphenol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness: 3-Ethylamino-p-cresol sulfate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
68239-79-2 |
|---|---|
Molecular Formula |
C18H28N2O6S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(ethylamino)-4-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C9H13NO.H2O4S/c2*1-3-10-9-6-8(11)5-4-7(9)2;1-5(2,3)4/h2*4-6,10-11H,3H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
GGPJLVOSJQOJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)O)C.CCNC1=C(C=CC(=C1)O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)

![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)

![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)

![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)




